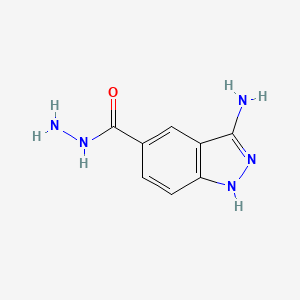

3-amino-1H-indazole-5-carbohydrazide

Description

Properties

CAS No. |

1210843-88-1 |

|---|---|

Molecular Formula |

C8H9N5O |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-amino-1H-indazole-5-carbohydrazide |

InChI |

InChI=1S/C8H9N5O/c9-7-5-3-4(8(14)11-10)1-2-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13) |

InChI Key |

FAYMQLQCIJJSIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)C(=NN2)N |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis generally proceeds via:

- Construction of the 1H-indazole core.

- Introduction of the carboxylic acid or ester functionality at the 5-position.

- Conversion of the carboxylic acid/ester to the carbohydrazide.

- Introduction or preservation of the amino group at the 3-position.

Conversion to Carbohydrazide

The transformation of the 5-carboxylic acid or ester group into the carbohydrazide is typically achieved by:

Hydrazinolysis of Esters:

Refluxing the ester derivative with hydrazine hydrate (80%) efficiently converts the ester to the carbohydrazide with high yield and short reaction times (e.g., 20 minutes).Amide Coupling Reactions:

Using coupling reagents such as HATU in the presence of bases like DIPEA allows for the formation of carboxamide derivatives, which can be further converted to carbohydrazides.

Introduction of the 3-Amino Group

Direct Amination of 5-Bromo-1H-indazole-3-amine:

Starting from 5-bromo-1H-indazole-3-amine, subsequent Suzuki coupling with substituted boronic acid esters introduces various substituents, followed by acylation and coupling reactions to yield the target amino-substituted indazole derivatives.Reduction and Functional Group Transformations:

Some methods involve reduction of nitro groups or other precursors on the indazole ring to form the 3-amino group.

Detailed Preparation Procedure Example

Based on the literature, a representative synthetic sequence is as follows:

Research Outcomes and Yield Analysis

The hydrazinolysis step to produce carbohydrazides is rapid and high yielding, making it a preferred method for introducing the carbohydrazide group.

Suzuki coupling reactions facilitate structural diversity at position 5, enabling the preparation of various derivatives with potential biological activity.

Microwave-assisted cyclization offers a promising route for indazole acetic acid derivatives, potentially adaptable for this compound synthesis.

Amide coupling reagents like HATU provide efficient conversion of carboxylic acids to amides and carbohydrazides with yields ranging from 55% to 80%.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-indazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

3-Amino-1H-indazole-5-carbohydrazide is a nitrogen-containing heterocyclic compound featuring a bicyclic structure that includes an indazole moiety, with an amino group at the 3-position and a carbohydrazide functional group at the 5-position of the indazole ring. The compound, which has the chemical formula C₇H₈N₄O, is recognized for its potential biological activities, especially in medicinal chemistry.

Scientific Research Applications

this compound has applications in medicinal chemistry, particularly as an antitumor agent:

- Antitumor Agent Research indicates that this compound exhibits biological activities as an antitumor agent and has demonstrated effectiveness against various cancer cell lines, including K562 cells, which are used as a model for chronic myeloid leukemia. The compound's structural features contribute to its ability to inhibit specific protein kinases involved in cancer progression, making it a candidate for further development as an anticancer drug.

- Bcr-Abl Kinase Inhibition Interaction studies have demonstrated that this compound interacts effectively with various biological targets and shows significant binding affinity toward Bcr-Abl kinase, which is crucial in chronic myeloid leukemia. Molecular docking studies indicate that the compound can fit well into the ATP-binding site of the kinase, suggesting potential for use as a targeted therapy.

Mechanism of Action

The mechanism of action of 3-amino-1H-indazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group in this compound donates electrons, increasing basicity and solubility in polar solvents. In contrast, fluorine in 5-fluoro derivatives withdraws electrons, enhancing stability but reducing solubility .

- Heterocycle Core : Indazoles exhibit greater aromatic stability than indoles due to the fused pyrazole ring. Triazole derivatives (e.g., ) are more electron-deficient, favoring applications in explosives or coordination chemistry .

Thermal and Physical Properties

Melting points and stability vary with substituents:

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-amino-1H-indazole-5-carbohydrazide?

Methodological Answer:

The synthesis typically involves hydrazine-mediated cyclization and substitution reactions. For example, a Friedel-Crafts acylation (using SOCl₂ for acid chloride formation) followed by hydrazine hydrate treatment can introduce the carbohydrazide moiety, as demonstrated in analogous indazole syntheses . Key steps include:

- Acid chloride formation : Reacting a nitro-substituted benzoic acid derivative with SOCl₂.

- Cyclization : Heating with hydrazine hydrate in DMF to form the indazole core.

- Nitro reduction : Using hydrazine hydrate and Raney nickel to reduce nitro groups to amines .

Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric control of hydrazine to avoid over-substitution.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:

- X-ray refinement : Use SHELXL for high-resolution crystallographic refinement to confirm bond lengths and angles .

- Dynamic NMR : Conduct variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.

- Computational validation : Compare experimental data with DFT-optimized structures to identify discrepancies arising from solvent or solid-state effects .

Example : A mismatch in NH proton chemical shifts might indicate hydrogen bonding in the solid state, resolved via Hirshfeld surface analysis in CrystalExplorer .

Basic: What analytical techniques are essential for characterizing the purity of this compound?

Methodological Answer:

- HPLC-MS : Quantify purity and detect hydrazine byproducts (e.g., using C18 columns with acetonitrile/water gradients).

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.

- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) stretches .

Note : Residual solvents (e.g., DMF) require GC-MS headspace analysis to meet ICH guidelines.

Advanced: How can reaction conditions be optimized to improve yields of this compound in large-scale syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. ethanol), and hydrazine stoichiometry to identify robust conditions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr reflux) while maintaining yield .

- Catalysis : Screen Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .

Case Study : Replacing traditional heating with microwave irradiation increased yield from 65% to 82% for a related indazole carbohydrazide .

Basic: What computational tools predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electronegativity (χ), and hardness (η) via the Parr-Pearson approach (η = (I − A)/2, where I = ionization potential, A = electron affinity) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reactivity predictions.

Example : A low η value (<4 eV) suggests high softness, favoring interactions with soft electrophiles (e.g., transition metals) .

Advanced: How does the carbohydrazide moiety influence the biological activity of 3-amino-1H-indazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the hydrazide group to assess its role in hydrogen bonding (e.g., replacing –CONHNH₂ with –COOH or –CONHR).

- In Vitro Assays : Test inhibition of kinases or oxidoreductases, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants).

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), prioritizing derivatives with strong binding energies (<−8 kcal/mol) .

Key Finding : The –CONHNH₂ group enhances chelation of metal cofactors in enzyme active sites, as seen in analogous indazole-based inhibitors .

Basic: What safety protocols are critical when handling hydrazine derivatives like this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize hydrazine byproducts with hypochlorite solution before disposal.

- Storage : Keep under nitrogen at −20°C to prevent oxidation .

Reference : Cayman Chemical’s Safety Data Sheet guidelines for structurally similar carbohydrazides .

Advanced: How can machine learning models accelerate the discovery of novel this compound analogs?

Methodological Answer:

- Data Curation : Compile synthetic yields, spectroscopic data, and bioactivity from Reaxys or PubChem.

- Feature Selection : Train models on descriptors like molecular weight, logP, and topological polar surface area.

- Platforms : Use Chemprop or DeepChem to predict reaction outcomes or toxicity.

Case Study : A random forest model achieved 85% accuracy in predicting solubility for indazole derivatives, reducing experimental screening by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.